molecular formula C19H21N7OS B12199662 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B12199662
M. Wt: 395.5 g/mol
InChI Key: RLQTWGPBEZDBHM-UHFFFAOYSA-N
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Description

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as glycogen synthase kinase-3 beta and RAC-alpha serine/threonine-protein kinase, which play roles in cell proliferation and apoptosis . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one include other triazole derivatives such as:

The uniqueness of this compound lies in its combined triazole and piperazine structures, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H21N7OS

Molecular Weight

395.5 g/mol

IUPAC Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C19H21N7OS/c1-15-22-23-19(26(15)16-6-3-2-4-7-16)28-14-17(27)24-10-12-25(13-11-24)18-20-8-5-9-21-18/h2-9H,10-14H2,1H3

InChI Key

RLQTWGPBEZDBHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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